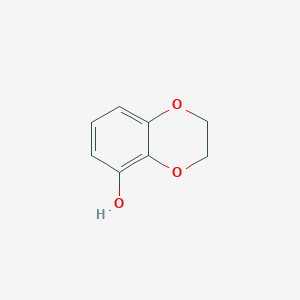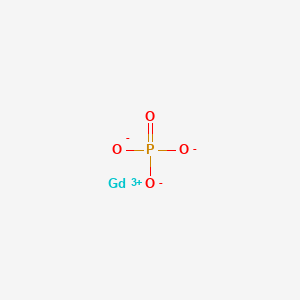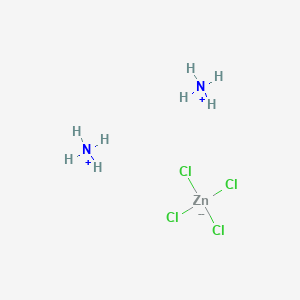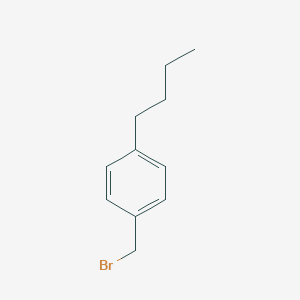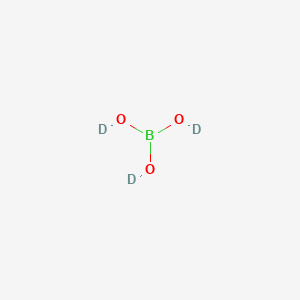
Boric acid-d3
Overview
Description
Boric acid-d3, also known as deuterated boric acid, is a compound with the chemical formula D3BO3. It is a stable isotope-labeled form of boric acid, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research due to its unique properties, which make it valuable in various analytical and experimental applications.
Mechanism of Action
Target of Action
Boric acid-d3 primarily targets microbial cell walls and membranes. It is known for its antibacterial and antifungal properties, making it effective against pathogens like Candida albicans . The compound disrupts the integrity of microbial cell walls, leading to cell death.
Mode of Action
This compound interacts with microbial cell walls by inhibiting biofilm formation and hyphal transformation in fungi . This disruption prevents the microbes from adhering to surfaces and forming protective layers, making them more susceptible to the body’s immune response and other antimicrobial agents.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the inhibition of biofilm formation. By preventing the assembly of biofilms, this compound disrupts the microbial community structure and function . This leads to a reduction in microbial virulence and pathogenicity, as biofilms are critical for microbial survival and resistance.
Result of Action
At the molecular level, this compound disrupts microbial cell wall integrity, leading to cell lysis and death . At the cellular level, this results in the elimination of pathogenic microbes, reducing infection and inflammation. The compound’s action also enhances the effectiveness of the immune response by making microbes more vulnerable to immune cells.
Action Environment
Environmental factors such as pH, temperature, and the presence of organic matter can influence the efficacy and stability of this compound. The compound is most effective in slightly acidic to neutral pH environments. High temperatures can enhance its antimicrobial activity, while the presence of organic matter may reduce its effectiveness by binding to the compound and preventing it from reaching microbial targets .
Biochemical Analysis
Biochemical Properties
Boric Acid-d3 interacts with several metabolic peptides and biochemical parameters. In a study, the effects of 15 mg/kg of this compound were evaluated in Wistar rats . The study showed that this compound is effective in energy metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to alleviate gastric mucosal lesions . It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) concentration, thereby improving the overall oxidation state of the body and its antioxidant status .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It reduces the concentration of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . The mRNA expression of JAK2 and STAT3 is decreased while the expression of AMPK is increased with this compound pretreatment .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, in a study involving streptozotocin (STZ)-induced experimental diabetic rats, it was observed that this compound administration reduced the increase in glucose, triglyceride, total cholesterol, LDL-C levels, and AST, ALT activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study, the effects of 15 mg/kg of this compound were evaluated . It was found that this dosage of this compound was effective in reducing the biochemical processes that develop in STZ-induced diabetes mellitus .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of boric acid-d3 typically involves the reaction of boron trioxide (B2O3) with deuterium oxide (D2O). The reaction is carried out under controlled conditions to ensure the complete exchange of hydrogen atoms with deuterium. The general reaction can be represented as:
B2O3+3D2O→2D3BO3
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful handling of deuterium oxide and boron trioxide to maintain high purity and yield. The reaction is typically conducted in specialized reactors designed to handle the isotopic exchange efficiently.
Chemical Reactions Analysis
Types of Reactions: Boric acid-d3 undergoes various chemical reactions, including:
Dehydration: When heated, this compound dehydrates to form metaboric acid (D3BO2) and further heating leads to the formation of boron trioxide (B2O3).
Complexation: It forms complexes with various organic and inorganic compounds, particularly those containing hydroxyl groups.
Common Reagents and Conditions:
Dehydration: Typically carried out at elevated temperatures (above 100°C) in an inert atmosphere to prevent contamination.
Complexation: Often involves the use of alcohols, diols, or other hydroxyl-containing compounds under mild conditions.
Major Products:
Dehydration: Metaboric acid (D3BO2) and boron trioxide (B2O3).
Complexation: Various borate esters and complexes depending on the reactants used.
Scientific Research Applications
Boric acid-d3 is extensively used in scientific research due to its unique isotopic properties. Some of its applications include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a reference standard in NMR spectroscopy due to its distinct isotopic signature.
Isotopic Labeling: Employed in studies involving isotopic labeling to trace chemical and biological processes.
Material Science: Utilized in the synthesis of deuterated materials for various experimental purposes.
Biological Studies: Used in studies involving boron neutron capture therapy (BNCT) for cancer treatment.
Comparison with Similar Compounds
Boric acid-d3 is unique due to its deuterium content, which distinguishes it from other boric acid compounds. Similar compounds include:
Boric Acid (H3BO3): The non-deuterated form, commonly used in various industrial and laboratory applications.
Metaboric Acid (HBO2): A dehydration product of boric acid, used in high-temperature applications.
Boron Trioxide (B2O3): A product of complete dehydration, used in glass and ceramics manufacturing.
The uniqueness of this compound lies in its isotopic composition, which makes it valuable for specific scientific applications that require isotopic labeling and tracing.
Properties
IUPAC Name |
trideuterio borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH3O3/c2-1(3)4/h2-4H/i2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGBXLFKZBHKPEV-NRUYWUNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]OB(O[2H])O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583601 | |
| Record name | (~2~H_3_)Boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14149-58-7 | |
| Record name | (~2~H_3_)Boric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14149-58-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




